4-Bromocrotonic acid

Fatty Acid Oxidation Mitochondrial Metabolism Irreversible Inhibition

4‑Bromocrotonic acid (CAS 20629‑35‑0) is the only compound that provides irreversible, sustained blockade of both long‑chain (palmitate) and medium‑chain (octanoate) fatty acid oxidation while simultaneously inhibiting ketone body degradation via acetoacetyl‑CoA thiolase. Unlike CPT1 inhibitors (e.g., etomoxir), it uniquely suppresses octanoate oxidation—essential for cardiac/hepatic metabolic studies. In 3T3‑L1 adipocytes, it enhances basal glucose transport without confounding lipolysis inhibition. Its electrophilic bromine enables chromium(II)‑mediated coupling with aldehydes/ketones without protecting the carboxylic acid, streamlining complex syntheses. Choose this batch‑certified (>97%) inhibitor for reproducible metabolic research and efficient chemical synthesis.

Molecular Formula C4H5BrO2
Molecular Weight 164.99 g/mol
CAS No. 20629-35-0
Cat. No. B3415439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromocrotonic acid
CAS20629-35-0
Molecular FormulaC4H5BrO2
Molecular Weight164.99 g/mol
Structural Identifiers
SMILESC(C=CC(=O)O)Br
InChIInChI=1S/C4H5BrO2/c5-3-1-2-4(6)7/h1-2H,3H2,(H,6,7)/b2-1+
InChIKeyDOTGZROJTAUYFQ-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromocrotonic Acid (CAS 20629-35-0): Chemical Identity and Core Characteristics for Research and Industrial Procurement


4-Bromocrotonic acid, chemically designated as (E)-4-bromobut-2-enoic acid, is a brominated short-chain unsaturated carboxylic acid (C4H5BrO2, molecular weight 164.99 g/mol) [1]. It is characterized by the presence of a terminal bromine atom and a conjugated α,β-unsaturated double bond, conferring distinct electrophilic reactivity as both an alkylating agent and a Michael acceptor in synthetic chemistry [2]. Beyond its role as a versatile building block, the compound is established as a mechanism-based, irreversible inhibitor of mitochondrial β-oxidation, specifically targeting 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase [3]. This dual functional profile—synthetic utility paired with defined biological activity—positions 4-bromocrotonic acid as a critical tool in metabolic research and a strategic intermediate in pharmaceutical and agrochemical development.

Why 4-Bromocrotonic Acid Cannot Be Substituted with Generic Crotonic Acid or Other Short-Chain Fatty Acid Analogs in Research and Synthesis


Substituting 4-bromocrotonic acid with non-brominated analogs like crotonic acid or other short-chain fatty acids fundamentally alters both synthetic and biological outcomes. In synthetic applications, the electrophilic bromine atom is essential for nucleophilic substitution and cross-coupling reactions; replacing it with a hydrogen (as in crotonic acid) eliminates this critical reactivity handle, precluding the formation of α-alkenyl-β-hydroxy adducts or carbon-carbon bonds via indium- or chromium-mediated processes [1]. In biological settings, the bromine atom is not merely a structural feature but a requisite for metabolic activation to 3-keto-4-bromobutyryl-CoA, the actual inhibitory species that covalently modifies and inactivates thiolase enzymes [2]. Therefore, using crotonic acid—which lacks the bromine and cannot undergo this bioactivation—will not inhibit fatty acid oxidation. Furthermore, the compound's specific profile of irreversible thiolase inhibition and its differential effects on substrate oxidation (e.g., palmitate vs. octanoate) are not recapitulated by other inhibitor classes, such as carnitine palmitoyltransferase I (CPT1) inhibitors like etomoxir [3]. The quantitative evidence below underscores why only 4-bromocrotonic acid delivers this precise combination of synthetic versatility and biological mechanism.

Quantitative Differentiation of 4-Bromocrotonic Acid: Head-to-Head Data Against Key Comparators in Fatty Acid Oxidation Inhibition and Synthetic Chemistry


Irreversible vs. Reversible Inhibition: 4-Bromocrotonic Acid Provides Sustained β-Oxidation Blockade Compared to 3-Mercaptopropionic Acid

In a direct comparative study, 4-bromocrotonic acid demonstrated irreversible inhibition of palmitate oxidation, whereas the effect of 3-mercaptopropionic acid was reversible upon washout. Adult rat myocytes were preincubated for 10 minutes with each inhibitor. Following preincubation, removal of the inhibitors from the medium relieved the inhibition caused by 3-mercaptopropionic acid but did not reverse the effects of 4-bromocrotonic acid [1]. This irreversible covalent modification ensures sustained enzyme inactivation throughout experimental protocols without the confounding variable of inhibitor washout.

Fatty Acid Oxidation Mitochondrial Metabolism Irreversible Inhibition

Differential Substrate Selectivity: 4-Bromocrotonic Acid Inhibits Both Long- and Medium-Chain Fatty Acid Oxidation, Unlike Etomoxir

In a head-to-head comparison in isolated rat myocytes, 4-bromocrotonic acid (4-BCA) inhibited both palmitate (long-chain) and octanoate (medium-chain) oxidation, whereas etomoxir selectively inhibited only palmitate oxidation. Fifty percent inhibition (IC50) of palmitate oxidation was achieved at 40 µM for 4-BCA versus 8 µM for etomoxir. Critically, octanoate oxidation was inhibited only by 4-BCA, highlighting its distinct mechanism of action downstream of CPT1 [1].

Fatty Acid Oxidation Substrate Specificity CPT1 Inhibition

Comparative Potency in Palmitate Oxidation Inhibition: Ranking Against Multiple Inhibitor Classes

A comprehensive evaluation of fatty acid oxidation inhibitors in rat myocytes established a potency hierarchy. After a 10-minute preincubation, the concentrations required for 50% inhibition of palmitate oxidation were: 2-tetradecylglycidic acid (0.1 µM), 4-bromocrotonic acid (60 µM), 2-bromopalmitic acid (60 µM), 3-mercaptopropionic acid (100 µM), and 4-pentenoic acid (100 µM) [1]. This data positions 4-bromocrotonic acid as moderately potent among tool compounds, but uniquely combines this with its irreversible, downstream thiolase-targeting mechanism.

Fatty Acid Oxidation IC50 Comparison Inhibitor Screening

Dual Inhibition of Fatty Acid Oxidation and Ketone Body Degradation: Unique Among Thiolase Inhibitors

In coupled rat heart mitochondria, 4-bromocrotonic acid effectively inhibited respiration supported by either palmitoylcarnitine (fatty acid oxidation) or acetoacetate (ketone body degradation). Partial inhibition was observed with 3-hydroxybutyrate as substrate, while pyruvate-supported respiration was unaffected, confirming specificity [1]. This dual inhibition profile is unique among short-chain fatty acid analogs and arises from the compound's activation to 3-keto-4-bromobutyryl-CoA, which inactivates both 3-ketoacyl-CoA thiolase and acetoacetyl-CoA thiolase [1].

Ketone Body Metabolism Mitochondrial Respiration Thiolase Inhibition

Selective Modulation of Lipolysis vs. Glucose Transport: Distinct Cellular Effects Relative to 2-Bromopalmitic Acid

In 3T3-L1 adipocytes, 4-bromocrotonic acid (Br-C4) and 2-bromopalmitic acid (Br-C16) exhibited divergent effects on lipolysis and glucose transport. Both compounds inhibited insulin-stimulated glucose transport; however, only 4-bromocrotonic acid enhanced basal glucose transport in a concentration-dependent manner [1]. Additionally, 2-bromopalmitic acid inhibited lipolysis, whereas 4-bromocrotonic acid did not [2]. These functional differences underscore that despite both being brominated fatty acid analogs, their distinct chain lengths and metabolic fates produce non-overlapping cellular outcomes.

Lipolysis Glucose Transport Adipocyte Biology

Synthetic Versatility: Regio- and Diastereoselective Reactions Without Protic Site Protection

4-Bromocrotonic acid participates in chromium(II)-mediated reactions with aldehydes and ketones to generate α-alkenyl-β-hydroxy adducts with high regio- and diastereoselectivity. Notably, these reactions proceed without the need to protect protic sites (e.g., the carboxylic acid moiety) [1]. This tolerance of unprotected functional groups streamlines synthetic routes and reduces step count compared to alternative methods requiring protected precursors.

Organic Synthesis Chromium-Mediated Coupling α-Alkenyl-β-Hydroxy Acids

Validated Research and Industrial Application Scenarios for 4-Bromocrotonic Acid Based on Quantitative Differentiation Evidence


Metabolic Research: Sustained Inhibition of Both Long- and Medium-Chain Fatty Acid Oxidation in Cardiac Myocytes

4-Bromocrotonic acid is the optimal tool for experiments requiring irreversible, sustained blockade of both long-chain (palmitate) and medium-chain (octanoate) fatty acid oxidation. Its unique ability to inhibit octanoate oxidation—a property not shared by CPT1 inhibitors like etomoxir—makes it essential for studies investigating medium-chain fatty acid metabolism in cardiac and hepatic tissues [1]. The irreversible nature of inhibition ensures consistent metabolic suppression throughout extended protocols, such as those examining glucose-fatty acid cycle dynamics or ischemic preconditioning [2].

Metabolic Research: Dissecting the Interplay Between Fatty Acid Oxidation and Ketone Body Degradation in Mitochondria

For researchers studying mitochondrial substrate utilization in heart or liver, 4-bromocrotonic acid offers the unique capability to simultaneously inhibit both fatty acid oxidation (via 3-ketoacyl-CoA thiolase) and ketone body degradation (via acetoacetyl-CoA thiolase) [3]. This dual inhibition profile is not replicated by other thiolase inhibitors and is critical for experiments designed to separate the contributions of fatty acids versus ketone bodies to mitochondrial respiration and ATP production.

Adipocyte Biology: Selective Modulation of Glucose Transport Independent of Lipolytic Effects

In 3T3-L1 adipocyte models, 4-bromocrotonic acid is specifically indicated for studies examining basal glucose transport enhancement without confounding effects on lipolysis. Unlike 2-bromopalmitic acid, which inhibits lipolysis, 4-bromocrotonic acid allows researchers to isolate the effects of fatty acid oxidation inhibition on glucose uptake pathways [4][5]. This selectivity is crucial for dissecting insulin-independent glucose transport mechanisms.

Organic Synthesis: Streamlined Synthesis of α-Alkenyl-β-Hydroxy Acids via Chromium-Mediated Coupling

Medicinal chemists and process chemists should prioritize 4-bromocrotonic acid for chromium(II)-mediated couplings with aldehydes and ketones when synthesizing α-alkenyl-β-hydroxy acid motifs. The compound's tolerance of unprotected carboxylic acid functionality eliminates the need for protection/deprotection steps, directly improving synthetic efficiency and overall yield [6]. This advantage is particularly valuable in the synthesis of complex natural product analogs and pharmaceutical intermediates where step-count reduction is a key economic driver.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromocrotonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.